molecular formula C19H22ClNO3 B12059280 Nalorphine hydrochloride, United States PharmacopeiaReference Standard

Nalorphine hydrochloride, United States PharmacopeiaReference Standard

Cat. No.: B12059280
M. Wt: 347.8 g/mol
InChI Key: NAHATSPWSULUAA-HWXFZQNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nalorphine hydrochloride is synthesized through a series of chemical reactions starting from morphine. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of nalorphine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is preserved in tight, light-resistant containers and stored at controlled temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Nalorphine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Naloxone.

    Reduction: Normorphine.

    Substitution: Nalorphine.

Scientific Research Applications

Nalorphine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Nalorphine hydrochloride acts on two primary opioid receptors:

The compound’s ability to block MOR and activate KOR makes it effective in reversing opioid overdose while also producing some analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalorphine hydrochloride is unique due to its dual action on MOR and KOR, providing both antagonistic and partial agonistic effects. This dual action differentiates it from other opioid antagonists like naloxone and naltrexone, which primarily act as pure antagonists .

Properties

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

(4R,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride

InChI

InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12?,13-,15+,18+,19+;/m1./s1

InChI Key

NAHATSPWSULUAA-HWXFZQNOSA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H](C=CC2[C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl

Origin of Product

United States

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